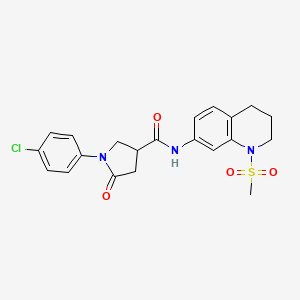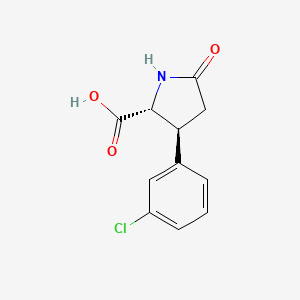
N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,5-dimethylphenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing
A study by Shi, B. et al. (2015) discusses dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that show selective sensitivity to benzaldehyde-based derivatives. These complexes exhibit characteristic emission bands and are potential fluorescence sensors for chemicals like benzaldehyde and its derivatives (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).
Photodynamic Therapy for Cancer Treatment
Pişkin, M. et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing high singlet oxygen quantum yield, useful for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer therapy (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Hydroxylation of (Hetero)aryl Halides
Xia, S. et al. (2016) explored the use of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) for hydroxylation of (hetero)aryl halides. This catalytic system allows for hydroxylation reactions at relatively low temperatures and low catalytic loadings, proving efficient in producing corresponding phenols and hydroxylated heteroarenes (Xia, S., Gan, L., Wang, K., Li, Z., & Ma, D., 2016).
Synthesis and Crystal Structure Studies
Al-Hourani, B. J. et al. (2016) conducted synthesis and X-ray crystallography of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. This study offers insights into molecular structures and potential applications in biochemistry and pharmaceuticals (Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., Sharma, S. K., & Wuest, F., 2016).
Polymer Synthesis and Applications
Bakkali-Hassani, C. et al. (2018) researched the synthesis of telechelic and block copolymers using commercial aminoalcohols. Their work highlights the potential applications of these polymers in various industries, including biomedical and plastics (Bakkali-Hassani, C., Coutouly, C., Gleede, T., Vignolle, J., Wurm, F., Carlotti, S., & Taton, D., 2018).
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-8-13(2)10-14(9-12)21-18(23)17(22)20-11-19(24)6-3-4-16-15(19)5-7-25-16/h5,7-10,24H,3-4,6,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMJMRGNOBAVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![6-Methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2445139.png)

![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)

![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)
![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)

